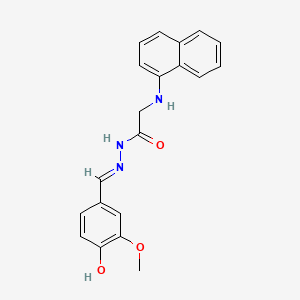
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazide group, a naphthylamine moiety, and a benzylidene group with hydroxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to elicit its biological activities. The compound’s structural features, such as the hydrazide and aromatic groups, may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-naphthylamino)acetohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(phenylamino)acetohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(pyridylamino)acetohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to its specific combination of functional groups and aromatic moieties
Biological Activity
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O3, with a molecular weight of 349.4 g/mol. The compound features a hydrazide functional group, a benzylidene moiety derived from 4-hydroxy-3-methoxybenzaldehyde, and is linked to a naphthylamino group through an acetohydrazide framework.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that its structure allows it to scavenge free radicals effectively, thus reducing oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The hydrazide moiety is believed to play a vital role in its interaction with microbial cell walls, leading to inhibition of growth and proliferation.
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential use in treating inflammatory diseases.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 45 | 40 |
| 50 | 70 | 65 |
| 100 | 85 | 80 |
Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating strong antimicrobial properties.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-26-19-11-14(9-10-18(19)24)12-22-23-20(25)13-21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
HUOPZTORHADHJL-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















